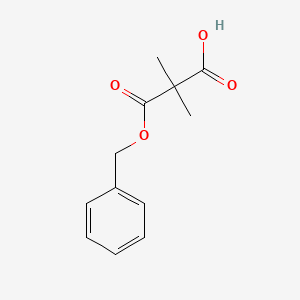
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of two methyl groups attached to the second carbon of the malonic acid backbone, with one of the ester groups being a benzyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid typically involves the esterification of 2,2-Dimethyl-malonic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield.
化学反应分析
Types of Reactions: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Alkylation: The compound can undergo alkylation at the alpha position of the malonic ester, forming new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Hydrolysis: 2,2-Dimethyl-malonic acid and benzyl alcohol.
Alkylation: Substituted malonic esters with new alkyl groups.
Decarboxylation: Substituted acetic acids.
科学研究应用
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid involves its reactivity as a malonic ester. The compound can form enolates under basic conditions, which can then participate in nucleophilic substitution reactions. The presence of the benzyl ester group can influence the reactivity and selectivity of the compound in various chemical transformations.
相似化合物的比较
Diethyl malonate: A commonly used malonic ester with two ethyl ester groups.
Dimethyl malonate: Similar to diethyl malonate but with two methyl ester groups.
Benzyl malonate: A malonic ester with two benzyl ester groups.
Uniqueness: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both methyl groups and a benzyl ester group. This combination provides distinct reactivity and selectivity compared to other malonic esters. The steric and electronic effects of the methyl groups and the benzyl ester influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,2-dimethyl-3-oxo-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,10(13)14)11(15)16-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNXTCBTKAUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3'-(2-Amino-ethyl)-biphenyl-3-yl]-ethanol hydrochloride](/img/structure/B8134606.png)
![4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B8134612.png)
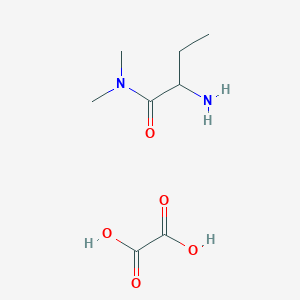
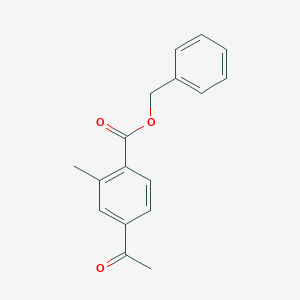

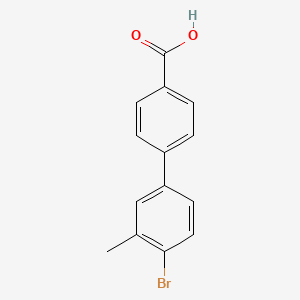
![1-(3-Fluoro-5-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134667.png)
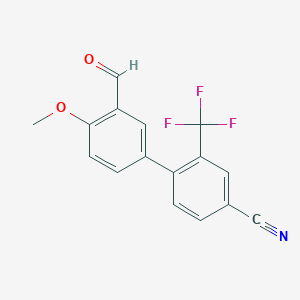
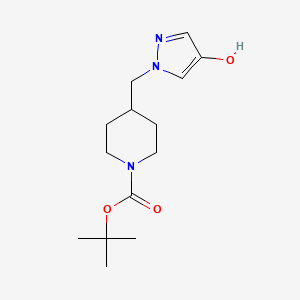
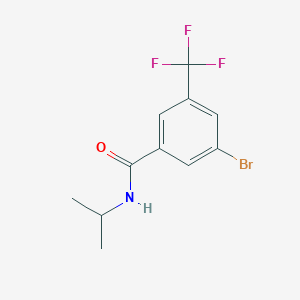

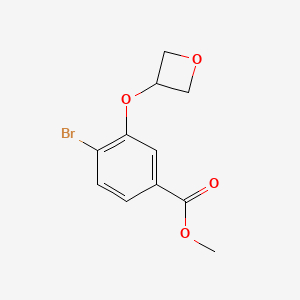
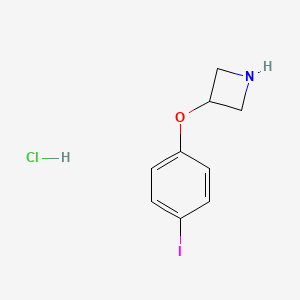
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8134726.png)
